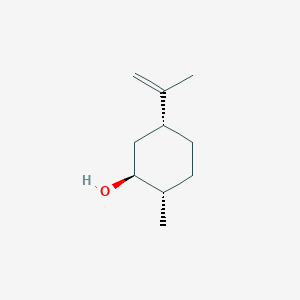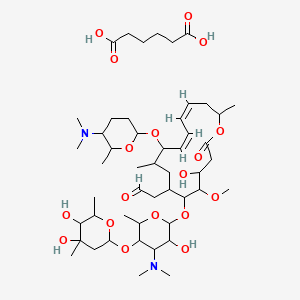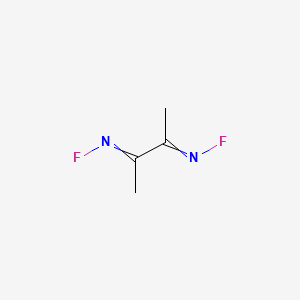
(+)-Isodihydrocarveol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-isodihydrocarveol is the (1S,2S,4R)-stereoisomer of dihydrocarveol. It is an enantiomer of a (-)-isodihydrocarveol.
Wissenschaftliche Forschungsanwendungen
Conversion and Synthesis
Biotransformation by Microorganisms : Pseudomonas ovalis, a strain of bacteria, can convert (+)-carvone to various compounds including (−)-isodihydrocarveol. This suggests a potential pathway for producing isodihydrocarveol using microbial biotransformation (Noma, Nonomura, Ueda, & Tatsumi, 1974).
Asymmetric Synthesis : A study on the stereodivergent synthesis of carveol and dihydrocarveol showed the possibility of creating various stereoisomers, including isodihydrocarveol, through ketoreductases/ene-reductases catalyzed asymmetric reduction (Guo et al., 2018).
Biologically Active Compounds Synthesis
- Synthesis of Natural Compounds : S-(+)-Carvone, a major component of caraway oil, can be used as a starting material in the synthesis of biologically active natural compounds, where isodihydrocarveol is one of the products. This demonstrates its application in synthesizing compounds with biological activity, such as anti-malaria agents and insect antifeedants (Verstegen‐Haaksma et al., 1995).
Bioconversion
Fungus-Based Bioconversion : The fungus Trychoderma pseudokoningii has shown potential in bioconverting S-(+)-Carvone to products including neo-isodihydrocarveol, suggesting its use in microbial bioconversion processes (Verstegen‐Haaksma et al., 1995).
Conversion by Aspergillus niger : Another study highlights the conversion of (+)-carvone to various compounds including (−)-isodihydrocarveol by Aspergillus niger, further emphasizing the role of fungi in bioconversion (Noma & Nonomura, 1974).
Eigenschaften
CAS-Nummer |
18675-35-9 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
0 |
IUPAC-Name |
(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 |
SMILES |
CC1CCC(CC1O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rifamycin, {3-[(hydroxyimino)methyl]-}](/img/structure/B1175278.png)

